N-(2-hydroxyethyl)-2-(methylamino)acetamide N-(2-hydroxyethyl)-2-(methylamino)acetamide
Brand Name: Vulcanchem
CAS No.: 357277-74-8
VCID: VC17333412
InChI: InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9)
SMILES:
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol

N-(2-hydroxyethyl)-2-(methylamino)acetamide

CAS No.: 357277-74-8

Cat. No.: VC17333412

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-2-(methylamino)acetamide - 357277-74-8

Specification

CAS No. 357277-74-8
Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name N-(2-hydroxyethyl)-2-(methylamino)acetamide
Standard InChI InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9)
Standard InChI Key WTSJQQCLQKTFSG-UHFFFAOYSA-N
Canonical SMILES CNCC(=O)NCCO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(2-Hydroxyethyl)-2-(methylamino)acetamide belongs to the acetamide family, characterized by the following structural attributes:

  • Backbone: A central acetamide group (CH₃CONH₂) modified with methylamino and hydroxyethyl substituents.

  • Functional groups:

    • Methylamino (-NHCH₃): Imparts basicity and hydrogen-bonding capability.

    • Hydroxyethyl (-OCH₂CH₂OH): Enhances hydrophilicity and solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.357277-74-8
Molecular FormulaC₅H₁₂N₂O₂
Molecular Weight132.16 g/mol
IUPAC NameN-(2-hydroxyethyl)-2-(methylamino)acetamide
SMILESCNCC(=O)NCCO
InChI KeyWTSJQQCLQKTFSG-UHFFFAOYSA-N

The compound’s amphiphilic nature arises from its hydrophilic (hydroxyethyl) and hydrophobic (methyl) regions, influencing its solubility and interaction with biomolecules .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-hydroxyethyl)-2-(methylamino)acetamide typically involves multi-step reactions:

  • Amination: Reaction of chloroacetamide with methylamine to form 2-(methylamino)acetamide.

  • Etherification: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene glycol or its derivatives .

Key Reaction:

CH₃NH₂ + ClCH₂CONH₂ → CH₃NHCH₂CONH₂ + HCl\text{CH₃NH₂ + ClCH₂CONH₂ → CH₃NHCH₂CONH₂ + HCl}
CH₃NHCH₂CONH₂ + HOCH₂CH₂OH → C₅H₁₂N₂O₂ + H₂O\text{CH₃NHCH₂CONH₂ + HOCH₂CH₂OH → C₅H₁₂N₂O₂ + H₂O}

Industrial-scale production often employs catalytic methods to enhance yield and purity. For example, acid catalysts (e.g., H₂SO₄) facilitate etherification under reflux conditions .

Physicochemical and Biochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to hydrogen-bonding capacity. Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments .

Biomolecular Interactions

The compound’s dual hydrophilicity-hydrophobicity profile enables:

  • Enzyme binding: Potential inhibition of proteases or kinases via hydrogen bonding with active sites.

  • Membrane permeability: Enhanced cellular uptake compared to purely hydrophilic analogs .

Pharmaceutical and Industrial Applications

Drug Design and Development

N-(2-Hydroxyethyl)-2-(methylamino)acetamide serves as a precursor or intermediate in synthesizing:

  • Neurological agents: Analogous structures are used in dopamine receptor modulators.

  • Anti-inflammatory drugs: Functional groups may interact with cyclooxygenase (COX) enzymes .

Industrial Uses

  • Surfactants: Acts as a non-ionic surfactant in agrochemical formulations.

  • Polymer additives: Improves flexibility in polyurethane foams.

Future Research Directions

  • Pharmacokinetic studies: Clarify absorption, distribution, and metabolism in mammalian systems.

  • Derivative synthesis: Explore halogenated or aryl-substituted analogs for enhanced bioactivity.

  • Industrial optimization: Develop greener synthesis routes using biocatalysts .

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